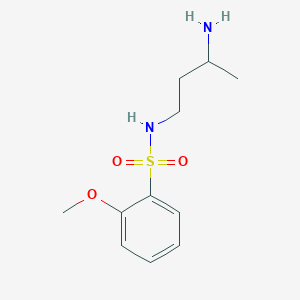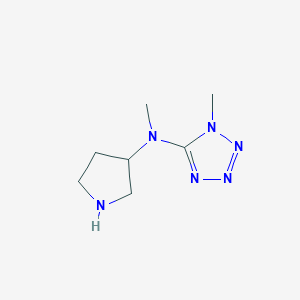
N-(3-aminobutyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminobutyl)-2-methoxybenzenesulfonamide, also known as 3-[(2-methoxyphenyl)sulfonyl]-1-butanamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Its analgesic effects may be due to its ability to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays to study different aspects of cellular and molecular biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Synthesis Methods
The synthesis of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography.
Scientific Research Applications
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
In addition, N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has been suggested that its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(3-aminobutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-9(12)7-8-13-17(14,15)11-6-4-3-5-10(11)16-2/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACKQPLTLXRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)